molecular formula C12H15N B13102431 3-Methyl-1-phenylcyclopent-3-enamine

3-Methyl-1-phenylcyclopent-3-enamine

Cat. No.: B13102431
M. Wt: 173.25 g/mol
InChI Key: OUAWRXJAXOCJSZ-UHFFFAOYSA-N
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Description

3-Methyl-1-phenylcyclopent-3-enamine is an organic compound with the molecular formula C12H15N and a molecular weight of 173.25 g/mol . It is a cyclopentene derivative with a phenyl group and a methyl group attached to the cyclopentene ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-phenylcyclopent-3-enamine can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as 3-phenyl-2-buten-1-amine, under acidic conditions. The reaction typically requires a strong acid catalyst, such as sulfuric acid or hydrochloric acid, and is carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps, such as distillation or recrystallization, to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-phenylcyclopent-3-enamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where functional groups on the cyclopentene ring are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, alcohols), solvent conditions (e.g., polar aprotic solvents).

Major Products Formed

    Oxidation: Ketones, aldehydes.

    Reduction: Amines, alcohols.

    Substitution: Halogenated derivatives, substituted amines or alcohols.

Scientific Research Applications

3-Methyl-1-phenylcyclopent-3-enamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential pharmacological properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methyl-1-phenylcyclopent-3-enamine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-1-phenylcyclopent-2-enamine
  • 3-Methyl-1-phenylcyclopent-4-enamine
  • 3-Methyl-1-phenylcyclopent-3-enol

Uniqueness

3-Methyl-1-phenylcyclopent-3-enamine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to its similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H15N

Molecular Weight

173.25 g/mol

IUPAC Name

3-methyl-1-phenylcyclopent-3-en-1-amine

InChI

InChI=1S/C12H15N/c1-10-7-8-12(13,9-10)11-5-3-2-4-6-11/h2-7H,8-9,13H2,1H3

InChI Key

OUAWRXJAXOCJSZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CCC(C1)(C2=CC=CC=C2)N

Origin of Product

United States

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